molecular formula C10H14ClNO4 B13232496 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride CAS No. 1955507-44-4

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride

Cat. No.: B13232496
CAS No.: 1955507-44-4
M. Wt: 247.67 g/mol
InChI Key: BXPOAFNJGLIFRC-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride is a compound with significant importance in various scientific fields. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is known for its unique chemical structure, which includes both amino and hydroxy functional groups, making it versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride can be achieved through several methods. One common approach involves the reaction of phenol with acrylonitrile to form 4-hydroxyphenylacetonitrile, which is then hydrolyzed to produce the desired compound . Another method involves the Perkin reaction, where 4-hydroxybenzaldehyde reacts with acetic anhydride in the presence of sodium acetate to form 4-hydroxycinnamic acid, which is then hydrolyzed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of both amino and hydroxy groups allows it to participate in a wide range of chemical transformations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the hydroxy group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group back to a hydroxy group.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can revert it back to the original hydroxy compound.

Scientific Research Applications

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor for the synthesis of neurotransmitters such as dopamine and norepinephrine. The hydroxy and amino groups allow it to participate in enzymatic reactions, leading to the formation of these important signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride apart is its combination of functional groups, which allows it to participate in a broader range of chemical reactions and biological processes. Its potential therapeutic applications, particularly in cancer treatment and as an antioxidant, also highlight its unique properties .

Biological Activity

2-Amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid hydrochloride, commonly referred to as a derivative of tyrosine, is an amino acid compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

  • Molecular Formula : C₉H₁₁NO₃
  • Molecular Weight : 181.19 g/mol
  • CAS Registry Number : 556-03-6
  • IUPAC Name : this compound

1. Antimicrobial Properties

Research indicates that compounds structurally related to 2-amino-3-hydroxy-2-[(4-hydroxyphenyl)methyl]propanoic acid exhibit notable antibacterial and antifungal activities. A study demonstrated that various derivatives showed Minimum Inhibitory Concentration (MIC) values against several bacterial strains:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

2. Neuropharmacological Effects

The compound's structural similarity to neurotransmitters implies potential neuropharmacological activity. It has been indicated that derivatives can interact with various receptors, including:

  • 5-Hydroxytryptamine (5-HT) Receptors
  • Adrenergic Receptors
  • GABA Receptors

Such interactions could influence mood regulation and cognitive functions, making it a candidate for further studies in neuropsychiatric disorders .

3. Antioxidant Activity

The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals, thus exhibiting antioxidant properties. This activity is crucial in protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Case Studies

A notable study investigated the effects of this compound on oxidative stress markers in cellular models:

  • Cell Type : Human neuronal cells (SH-SY5Y)
  • Treatment Duration : 24 hours
  • Outcome : Significant reduction in reactive oxygen species (ROS) levels was observed, alongside an increase in cell viability compared to untreated controls.

This suggests that the compound may have protective effects against oxidative damage in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
  • Neuroprotective Mechanism : Modulation of neurotransmitter levels and receptor activity.
  • Antioxidant Mechanism : Scavenging of free radicals and enhancement of endogenous antioxidant defenses.

Properties

CAS No.

1955507-44-4

Molecular Formula

C10H14ClNO4

Molecular Weight

247.67 g/mol

IUPAC Name

2-amino-2-(hydroxymethyl)-3-(4-hydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H13NO4.ClH/c11-10(6-12,9(14)15)5-7-1-3-8(13)4-2-7;/h1-4,12-13H,5-6,11H2,(H,14,15);1H

InChI Key

BXPOAFNJGLIFRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(CO)(C(=O)O)N)O.Cl

Origin of Product

United States

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